1-Chloroethyl sulfochloridate 1-Chloroethyl sulfochloridate
Brand Name: Vulcanchem
CAS No.: 90906-61-9
VCID: VC4131744
InChI: InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3
SMILES: CC(OS(=O)(=O)Cl)Cl
Molecular Formula: C2H4Cl2O3S
Molecular Weight: 179.02 g/mol

1-Chloroethyl sulfochloridate

CAS No.: 90906-61-9

Cat. No.: VC4131744

Molecular Formula: C2H4Cl2O3S

Molecular Weight: 179.02 g/mol

* For research use only. Not for human or veterinary use.

1-Chloroethyl sulfochloridate - 90906-61-9

Specification

CAS No. 90906-61-9
Molecular Formula C2H4Cl2O3S
Molecular Weight 179.02 g/mol
IUPAC Name 1-chloro-1-chlorosulfonyloxyethane
Standard InChI InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3
Standard InChI Key SMUHJMMCLGTTSJ-UHFFFAOYSA-N
SMILES CC(OS(=O)(=O)Cl)Cl
Canonical SMILES CC(OS(=O)(=O)Cl)Cl

Introduction

Synthesis and Reaction Mechanism

1-Chloroethyl sulfochloridate is synthesized through the reaction of 1-chloroethyl chloroformate with chlorosulfonic acid (ClSO₃H). This method leverages the nucleophilic attack of the chloroformate’s carbonyl oxygen on the sulfur atom of chlorosulfonic acid, forming a sulfonyl chloride intermediate .

Reaction ComponentsConditionsYieldKey References
1-Chloroethyl chloroformate + ClSO₃HStirring under controlled temperature, inert atmosphere~40%

The reaction proceeds via a two-step mechanism:

  • Formation of the sulfonic acid ester: The chloroformate reacts with chlorosulfonic acid to form a sulfonic acid ester intermediate.

  • Chloride elimination: Subsequent elimination of chloride ions yields the final sulfonyl chloride product .

This synthesis requires careful handling due to the corrosive nature of chlorosulfonic acid. Alternative methods, such as direct sulfonylation of chloroethanol derivatives, have been explored but remain less efficient .

Physical and Chemical Properties

1-Chloroethyl sulfochloridate exhibits properties typical of sulfonyl chlorides, including high reactivity and sensitivity to moisture.

PropertyValueSource
Molecular formulaC₂H₄Cl₂O₃S
Molecular weight179.02 g/mol
DensityN/A (liquid or powder form)
Storage temperature2–8°C (tightly sealed)
HazardsCorrosive (H302, H314); UN 1760

The compound’s structure consists of a sulfonyl chloride group attached to a 1-chloroethyl moiety, enabling participation in diverse reactions, including nucleophilic substitutions and esterifications .

Applications in Organic Synthesis

1-Chloroethyl sulfochloridate serves as a versatile reagent for functionalizing organic substrates.

Sulfonylation Reactions

The compound reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

  • Sulfonamide synthesis: Reaction with primary or secondary amines yields sulfonylamine derivatives, useful in medicinal chemistry .

  • Esterification: Alcohols react to form sulfonate esters, which are intermediates in prodrug development .

Pharmaceutical Intermediates

This compound is employed in the synthesis of bioactive molecules:

  • Prodrugs: Sulfonyl groups can enhance drug solubility or stability. For instance, sulfonylated derivatives of antiviral agents have shown improved pharmacokinetic profiles .

  • HIV maturation inhibitors: Patent literature highlights its role in synthesizing complex sulfonate-containing molecules with antiretroviral activity .

Material Science Applications

In polymer chemistry, 1-chloroethyl sulfochloridate modifies surfaces or functionalizes polymers. Its reactivity with hydroxyl or amine groups enables cross-linking or grafting reactions .

HazardPrecautionRegulatory Classification
Corrosivity (skin/eyes)PPE (gloves, goggles, mask)Hazard Class 8 (UN 1760)
ToxicityAvoid inhalation; use fume hoodH302 (harmful if swallowed)
Reactivity with waterStore under anhydrous conditionsH314 (causes severe burns)

Proper handling includes storage in a cool, dry place and disposal via chemical incineration .

Research Trends and Future Directions

Recent studies focus on optimizing synthetic routes and exploring novel applications:

  • Catalytic efficiency: Efforts to improve reaction yields using phase-transfer catalysts (e.g., TBAHSO₄) have been reported, achieving ~40% yield in phosphate ester synthesis .

  • Green chemistry: Alternative solvents or milder conditions are under investigation to reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator